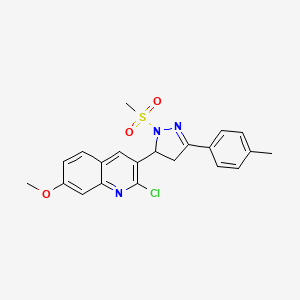

2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Description

This compound is a quinoline derivative featuring a 2-chloro substituent, a 7-methoxy group, and a 3-position-modified dihydro-1H-pyrazole ring bearing a methylsulfonyl group and a p-tolyl moiety. The quinoline core is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The p-tolyl substituent may contribute to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

2-chloro-7-methoxy-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-13-4-6-14(7-5-13)19-12-20(25(24-19)29(3,26)27)17-10-15-8-9-16(28-2)11-18(15)23-21(17)22/h4-11,20H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHFAUHGEDZETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)OC)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic compound that combines a quinoline scaffold with a pyrazole moiety. This structure suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and kinase inhibitory properties.

Chemical Structure and Properties

The compound features:

- Quinoline ring : Known for its role in various biological activities, particularly as a scaffold for kinase inhibitors.

- Pyrazole ring : Associated with a range of biological activities, including antimicrobial and anti-inflammatory effects.

- Functional groups : The presence of chloro, methylsulfonyl, and tolyl groups can influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing quinoline and pyrazole structures exhibit significant antimicrobial properties. The specific antimicrobial activity of this compound has not been extensively studied; however, similar compounds have shown promising results against various pathogens.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 2-Chloroquinoline | Antimicrobial | 32 |

| 4-Methylpyrazole | Antifungal | 15.62 |

| 6-Methylquinoline | Anticancer | 25 |

The table above summarizes some related compounds' activities, indicating that modifications to the quinoline structure can enhance antimicrobial efficacy.

Anticancer Activity

Quinoline derivatives are recognized for their anticancer potential. The structural characteristics of this compound may confer similar properties. Studies have shown that quinoline-based compounds can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.

Kinase Inhibitory Activity

The quinoline scaffold is a common feature in many kinase inhibitors. Initial studies suggest that this compound may possess kinase inhibitory activity, which is crucial for developing targeted cancer therapies. Further research is needed to elucidate its binding affinity and mechanism of action against specific kinases.

Case Studies and Research Findings

- Antimicrobial Studies : A study examined various quinoline derivatives against Fusarium oxysporum, demonstrating significant antifungal activity. While specific data on our compound is lacking, the trends suggest potential effectiveness in similar assays .

- Kinase Profiling : In vitro studies on related compounds have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical in cancer progression . This indicates that further exploration of our compound's kinase interactions could yield valuable insights.

- Pyrazole Derivatives : A review highlighted the diverse biological activities of pyrazole derivatives, including anti-inflammatory and antimicrobial effects . This reinforces the potential therapeutic applications of our compound due to its pyrazole component.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole, including those similar to 2-chloro-7-methoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline, exhibit significant anti-inflammatory activity. A study highlighted the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound demonstrated potent inhibition of COX-1 and COX-2, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

Analgesic Effects

In vivo studies have shown that pyrazole derivatives can provide analgesic effects comparable to established analgesics like celecoxib and indomethacin. The compound's mechanism involves the modulation of pain pathways through COX inhibition and other inflammatory mediators .

Synthesis and Structural Modifications

The synthesis of this compound has been explored through various synthetic routes, emphasizing the importance of structural modifications to enhance its pharmacological properties. Recent literature has reviewed advancements in the synthesis of pyrazole compounds, focusing on functionalization techniques that improve their biological activity .

Anticancer Activity

A notable study investigated the anticancer potential of pyrazole derivatives, including those structurally related to this compound. The results showed that these compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of pyrazole derivatives. Compounds similar to this compound demonstrated effective antibacterial and antifungal activities in vitro, suggesting their potential application in treating infections .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethoxy vs. Methoxy Substituents

A closely related analog, 2-chloro-7-ethoxy-3-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline (PubChem CID: Not specified), differs only in the alkoxy group at position 7 (ethoxy instead of methoxy) . Key implications include:

- Metabolic Stability : Methoxy groups are generally less susceptible to oxidative metabolism than ethoxy, which may prolong half-life.

- Synthetic Accessibility : Methoxy groups are simpler to introduce via nucleophilic substitution, whereas ethoxy may require longer reaction times.

Pyrazole Ring Modifications

highlights pyrazole derivatives with thiophene and cyano substituents (e.g., compounds 7a and 7b) . While these lack the quinoline core, their pyrazole modifications offer insights:

- Electron-Withdrawing Groups: The methylsulfonyl group in the target compound may enhance hydrogen-bonding capacity compared to cyano or ester groups in 7a/7b, improving target affinity.

Quinoline Core Variations

Quinoline derivatives with halogen or alkoxy substituents are well-documented in anticancer and antimicrobial research. For example:

- Methoxy at Position 7: Moderates electron density in the quinoline ring, influencing π-π stacking interactions.

Structural and Functional Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.